molecular formula C9H6Cl2O B11927094 1-(3,4-Dichlorophenyl)-2-propyn-1-ol

1-(3,4-Dichlorophenyl)-2-propyn-1-ol

Cat. No.: B11927094
M. Wt: 201.05 g/mol
InChI Key: UCHRPTFVDWKFDF-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-propyn-1-ol is an organic compound characterized by the presence of a dichlorophenyl group attached to a propyn-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-2-propyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, ether as solvent, under reflux.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, elevated temperatures.

Major Products:

    Oxidation: 1-(3,4-Dichlorophenyl)-2-propyn-1-one.

    Reduction: 1-(3,4-Dichlorophenyl)-2-propyn-1-ane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-2-propyn-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 3,4-Dichlorophenylacetylene
  • 3,4-Dichlorophenylpropanol
  • 3,4-Dichlorophenylmethanol

Comparison: 1-(3,4-Dichlorophenyl)-2-propyn-1-ol is unique due to the presence of both the dichlorophenyl and propyn-1-ol groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C9H6Cl2O

Molecular Weight

201.05 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)prop-2-yn-1-ol

InChI

InChI=1S/C9H6Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h1,3-5,9,12H

InChI Key

UCHRPTFVDWKFDF-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC(=C(C=C1)Cl)Cl)O

Origin of Product

United States

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